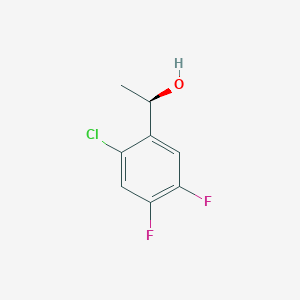

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol, also known as CFE, is a chiral alcohol compound that has shown potential in various scientific research applications. The compound is synthesized through a multi-step process, and its mechanism of action has been studied extensively. In

Applications De Recherche Scientifique

Enzymatic Synthesis and Industrial Application

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol serves as a vital chiral intermediate in synthesizing Ticagrelor, an effective treatment for acute coronary syndromes. An enzymatic process utilizing ketoreductase (KRED) KR-01 was developed for transforming its ketone precursor into the chiral alcohol with high enantiomeric excess (ee) and diastereomeric excess (de), demonstrating green, environmentally sound practices with high productivity and potential for industrial application Xiang Guo, Jiawei Tang, Jiang-Tao Yang, Guowei Ni, Fu-li Zhang, Shaoxin Chen, 2017.

Biocatalytic Processes for Pharmaceutical Intermediates

Recombinant Escherichia coli cells have been used for the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an essential pharmaceutical intermediate, by asymmetric reduction of 4-(trifluoromethyl)acetophenone with excellent enantioselectivity. This process showcased an enhanced substrate concentration and yield compared to conventional methods, demonstrating its scalability and potential application Ying Chen, Nana Xia, Yuewang Liu, Pu Wang, 2019.

Microbial Cell-Catalyzed Asymmetric Reduction

The asymmetric reduction of certain ketone precursors to produce chiral alcohols like (R)-2-Chloro-1-(3-chlorophenyl)ethanol has been efficiently catalyzed using resting cells of Candida ontarioensis, providing a practical approach for the preparation of important chiral intermediates with high yield and enantiomeric purity. This method represents an advance in the efficient production of chiral intermediates for pharmaceutical synthesis Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012.

Biotransformation for Antifungal Agents

A new strain of Acinetobacter sp. was discovered for the highly enantioselective synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of the antifungal agent Miconazole. This study demonstrated the potential of whole-cell-mediated biocatalytic routes for producing valuable chiral intermediates, offering a novel method for drug synthesis Yan-Li Miao, Yuewang Liu, Yushu He, Pu Wang, 2019.

Propriétés

IUPAC Name |

(1R)-1-(2-chloro-4,5-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAOCTOJGNBPEU-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)

![6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2702803.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2702813.png)

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)